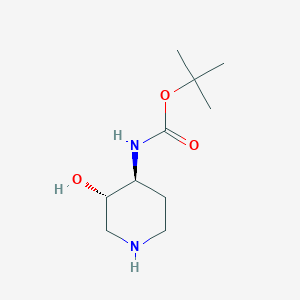

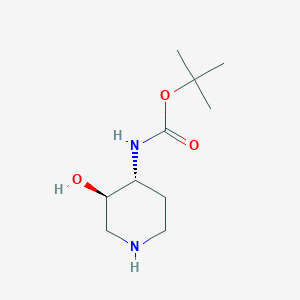

tert-butyl ((3S,4S)-3-hydroxypiperidin-4-yl)carbamate

Vue d'ensemble

Description

“tert-butyl ((3S,4S)-3-hydroxypiperidin-4-yl)carbamate” is a chemical compound with the CAS Number: 870632-91-0 . It has a molecular weight of 202.25 . The IUPAC name for this compound is tert-butyl (3S,4S)-4-hydroxy-3-pyrrolidinylcarbamate .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H18N2O3/c1-9(2,3)14-8(13)11-6-4-10-5-7(6)12/h6-7,10,12H,4-5H2,1-3H3, (H,11,13)/t6-,7-/m0/s1 . This code provides a unique representation of the compound’s molecular structure.Physical and Chemical Properties Analysis

This compound is a solid at room temperature . The compound should be stored in a refrigerator .Applications De Recherche Scientifique

Environmental Impact and Degradation

Research has focused on understanding the environmental impact and degradation pathways of compounds structurally similar to tert-butyl carbamates, like ethyl tert-butyl ether (ETBE) and methyl tert-butyl ether (MTBE). Studies have identified microorganisms capable of degrading these compounds in soil and groundwater, often through aerobic biodegradation processes. Aerobic biodegradation typically involves hydroxylation by monooxygenase enzymes and subsequent formation of intermediates like tert-butyl alcohol (TBA) and 2-hydroxyisobutyric acid (2-HIBA). Genes facilitating the transformation of these compounds have been identified, including ethB and alkB, although their activity and specificity remain under investigation. Additionally, the presence of co-contaminants in the environment may influence the biodegradation process either by preferential metabolism or through cometabolism, enhancing the degradation of tert-butyl carbamates (Thornton et al., 2020).

Environmental Fate and Behavior

Understanding the fate and behavior of similar compounds in the environment is crucial for assessing potential risks and designing remediation strategies. Research has indicated that when gasoline oxygenated with compounds like MTBE comes into contact with water, significant dissolution occurs, leading to substantial presence in groundwater. These compounds exhibit weak sorption to subsurface solids, meaning they do not significantly retard transport by groundwater. Moreover, they generally resist biodegradation in ground water, further complicating their removal from contaminated sites. However, in the atmosphere, these compounds have a relatively short half-life and tend to partition into atmospheric water, contributing to their presence in surface and ground water (Squillace et al., 1997).

Biodegradation and Bioremediation

Biodegradation and bioremediation techniques are explored as potential methods to address the environmental persistence of tert-butyl carbamates. Studies on compounds like MTBE have revealed pathways involving key intermediates such as TBA and 2-hydroxy isobutyric acid (HIBA). Various microorganisms have been shown to utilize MTBE as a sole carbon and energy source, and certain bioremediation strategies have been developed, including adding air or oxygen or introducing specific microorganisms to contaminated sites. These strategies aim to enhance the natural degradation processes and mitigate the environmental impact of these compounds (Fiorenza & Rifai, 2003).

Safety and Hazards

Mécanisme D'action

Target of Action

It is known that this compound is a derivative of piperidine, which is often used in the synthesis of pharmaceuticals and other organic compounds .

Mode of Action

It’s worth noting that the tert-butyl carbamate (n-boc) protecting group is often used in organic synthesis to protect amines . The N-Boc group can be removed under acidic conditions, revealing the amine for further reactions .

Biochemical Pathways

The tert-butyl group has been noted for its unique reactivity pattern and its implications in biosynthetic and biodegradation pathways .

Result of Action

The compound’s role in the deprotection of the n-boc group could potentially influence a variety of biochemical reactions .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the deprotection of the N-Boc group occurs under acidic conditions . Therefore, the pH of the environment could potentially influence the compound’s action.

Propriétés

IUPAC Name |

tert-butyl N-[(3S,4S)-3-hydroxypiperidin-4-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-7-4-5-11-6-8(7)13/h7-8,11,13H,4-6H2,1-3H3,(H,12,14)/t7-,8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLTCALYMVICSBJ-YUMQZZPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCNCC1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H]1CCNC[C@@H]1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

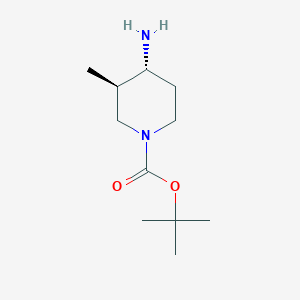

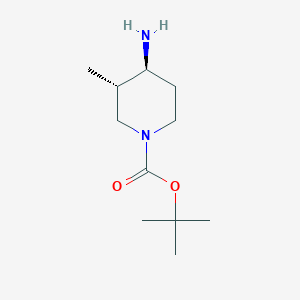

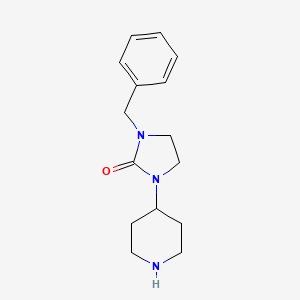

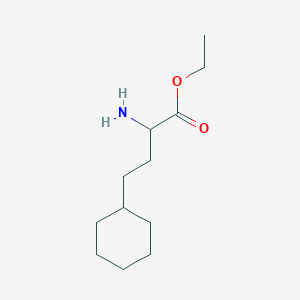

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-2-[(E)-3-Phenylallylidene]-6-(2,2,2-trifluoroacetyl)cyclohexanone](/img/structure/B3151875.png)

![6-Bromo-2-methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B3151920.png)

![1-(aminomethyl)spiro[2.5]octane-1-carboxylic Acid](/img/structure/B3151944.png)

![Methyl 1-(aminomethyl)spiro[2.4]heptane-1-carboxylate](/img/structure/B3151945.png)

![1H-Isoindole-1,3(2H)-dione, 2-[[(5S)-3-(3-fluoro-4-iodophenyl)-2-oxo-5-oxazolidinyl]methyl]-](/img/structure/B3151955.png)